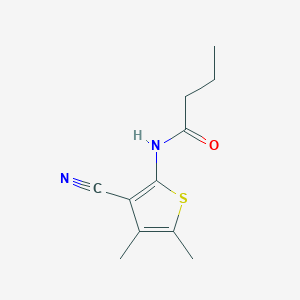![molecular formula C19H19N3O3S B251087 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251087.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide, also known as ABT-737, is a small molecule inhibitor that selectively targets anti-apoptotic proteins in cancer cells. ABT-737 is a promising drug candidate for cancer treatment due to its ability to induce apoptosis in cancer cells while sparing normal cells.
Wirkmechanismus
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide binds to the hydrophobic groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in cancer cells. By binding to these proteins, this compound displaces pro-apoptotic proteins such as Bim and Bak, which then induce apoptosis in cancer cells. This compound has a high affinity for these anti-apoptotic proteins, making it a potent inducer of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, this compound has been shown to induce autophagy in cancer cells, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide is its selectivity for anti-apoptotic proteins in cancer cells, which makes it a promising drug candidate for cancer treatment. However, this compound has limitations in terms of its solubility and bioavailability, which may limit its effectiveness in clinical settings. In addition, this compound has been shown to induce thrombocytopenia in preclinical studies, which may limit its use in cancer patients.
Zukünftige Richtungen
For N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide include the development of more potent and selective inhibitors of anti-apoptotic proteins in cancer cells. In addition, the combination of this compound with other anti-cancer therapies such as chemotherapy and radiation therapy may enhance its efficacy in clinical settings. Further studies are needed to elucidate the mechanisms of action of this compound and its effects on cancer cells.
Synthesemethoden
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide is synthesized through a multistep process starting from commercially available materials. The first step is the synthesis of 6-amino-1,3-benzothiazole-2-thiol, which is then acetylated to form 6-acetylamino-1,3-benzothiazole-2-thiol. The second step involves the reaction of 6-acetylamino-1,3-benzothiazole-2-thiol with 2-bromo-2,3-dimethylphenol to form this compound, which is this compound.
Wissenschaftliche Forschungsanwendungen
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells that are dependent on anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. This compound has demonstrated efficacy in a variety of cancers, including lymphoma, leukemia, breast cancer, and small cell lung cancer.
Eigenschaften
Molekularformel |
C19H19N3O3S |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-11-5-4-6-16(12(11)2)25-10-18(24)22-19-21-15-8-7-14(20-13(3)23)9-17(15)26-19/h4-9H,10H2,1-3H3,(H,20,23)(H,21,22,24) |
InChI-Schlüssel |
JZWYISSLOCPJGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
